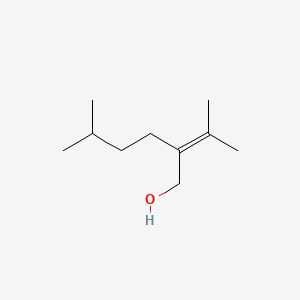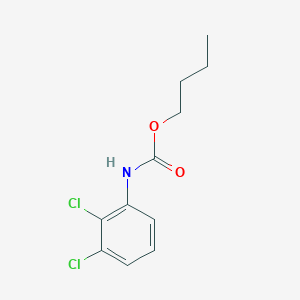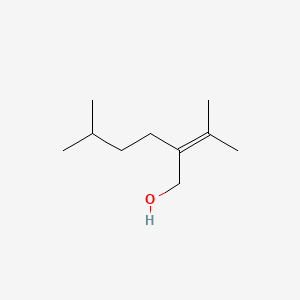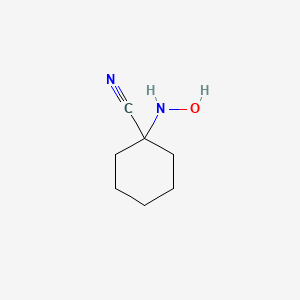
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene is a complex organic compound with the molecular formula C22H28 It is characterized by its unique tricyclic structure, which includes multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene typically involves multiple steps, starting from simpler organic molecules. . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce functional groups like hydroxyl, amino, or halogen atoms .
Aplicaciones Científicas De Investigación
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene include other tricyclic hydrocarbons and polycyclic aromatic hydrocarbons. Examples include:
- This compound derivatives with different substituents.
- Polycyclic aromatic hydrocarbons like naphthalene and anthracene .
Uniqueness
What sets this compound apart is its specific tricyclic structure with multiple double bonds, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
7216-06-0 |
|---|---|
Fórmula molecular |
C22H28 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
tricyclo[14.2.2.27,10]docosa-1(19),7,9,16(20),17,21-hexaene |
InChI |
InChI=1S/C22H28/c1-3-7-19-11-15-21(16-12-19)9-5-2-6-10-22-17-13-20(8-4-1)14-18-22/h11-18H,1-10H2 |
Clave InChI |
OWTWHSWQHUIRRR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC=C(CCCCCC3=CC=C(CC1)C=C3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




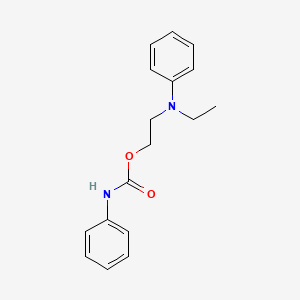





![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)
